molecular formula C14H21NO5S B15353386 (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide CAS No. 2097600-16-1

(S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide

Cat. No.: B15353386
CAS No.: 2097600-16-1
M. Wt: 315.39 g/mol
InChI Key: JXQHZPLOPHTQTK-GFCCVEGCSA-N
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Description

(S)-N-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide, commonly known as Apremilast, is a small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the molecular formula C₂₂H₂₄N₂O₇S and a molecular weight of 460.5 g/mol . It is approved for treating moderate-to-severe psoriasis and psoriatic arthritis due to its ability to downregulate pro-inflammatory cytokines such as TNF-α, IL-8, and IL-23 . Structurally, Apremilast features:

  • A chiral center at the ethyl group linked to the 3-ethoxy-4-methoxyphenyl ring.
  • A methylsulfonyl group contributing to its metabolic stability.
  • An isoindole-1,3-dione core fused with an acetamide moiety, critical for PDE4 binding .

Its synthesis involves asymmetric methods using Ellman’s sulfinamide as a chiral auxiliary or biocatalytic approaches with ketoreductases and lipases to achieve the (S)-configuration . Polymorph control (e.g., crystalline forms) and impurity profiles (e.g., des-acetyl apremilast <1% w/w) are rigorously monitored to ensure therapeutic safety .

Properties

CAS No.

2097600-16-1

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

N-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]acetamide

InChI

InChI=1S/C14H21NO5S/c1-5-20-14-8-11(6-7-13(14)19-3)12(15-10(2)16)9-21(4,17)18/h6-8,12H,5,9H2,1-4H3,(H,15,16)/t12-/m1/s1

InChI Key

JXQHZPLOPHTQTK-GFCCVEGCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Target/Mechanism Key Structural Differences Therapeutic Application Reference
Apremilast C₂₂H₂₄N₂O₇S PDE4 inhibitor Isoindole-dione core, (S)-configuration Psoriasis, PsA
(R)-N-(2-(1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide C₂₂H₂₄N₂O₇S Inactive enantiomer (R)-configuration None (synthetic intermediate)
N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide C₃₄H₃₁ClN₆O₅ Kinase inhibitor Quinoline-piperidine scaffold Oncology (preclinical)
20a (GPR139 agonist) C₁₉H₂₁N₃O₄ GPR139 agonist Pyrrolo[1,2-d][1,2,4]triazinone core Neurological disorders
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide C₁₉H₂₀N₄O₃ PDE4 (weak) Lacks methylsulfonyl and ethoxy groups Research tool

Pharmacokinetics and Stability

  • Apremilast : High oral bioavailability (73%) due to methylsulfonyl group enhancing solubility and metabolic stability .
  • Quinoline-Piperidine Derivatives: Poor solubility (logP >5) limits bioavailability, requiring formulation optimization .
  • Tetrahydrofuran-Containing Analogues () : Lower molecular weight (299.34 vs. 460.5) correlates with faster renal clearance .

Therapeutic Specificity

  • Apremilast : Selective for PDE4 (IC₅₀ = 74 nM), with minimal off-target effects .
  • Herbicidal Analogues (): Chloro-triazine derivatives (e.g., 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine) lack anti-inflammatory activity but show potent herbicidal effects .

Regulatory and Industrial Considerations

  • Apremilast: Multiple patents cover polymorphs (e.g., Form I, II) and impurity control (genotoxins <25 ppm) .
  • Intermediates (e.g., Compound 9 in ): Not optimized for clinical use due to instability under acidic conditions .

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